molecular formula C19H23N B11853159 1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 683811-63-4

1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11853159
CAS No.: 683811-63-4
M. Wt: 265.4 g/mol
InChI Key: TVTQLBVPWZAUFV-UHFFFAOYSA-N
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Description

1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds . This compound is characterized by its unique structure, which includes a benzyl group and three methyl groups attached to the tetrahydroisoquinoline core. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline structure

Industrial Production Methods: Industrial production of this compound may involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These methods allow for the direct coupling of the C(sp3)-H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide . This approach is favored for its efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of substituents, which can enhance its chemical reactivity and biological activity. The presence of multiple methyl groups and a benzyl group can significantly influence its interaction with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

683811-63-4

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

1-benzyl-2,6,7-trimethyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C19H23N/c1-14-11-17-9-10-20(3)19(18(17)12-15(14)2)13-16-7-5-4-6-8-16/h4-8,11-12,19H,9-10,13H2,1-3H3

InChI Key

TVTQLBVPWZAUFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(N(CC2)C)CC3=CC=CC=C3

Origin of Product

United States

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